molecular formula C14H12F5N3O3S B2883704 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705950-37-3

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2883704
CAS RN: 1705950-37-3
M. Wt: 397.32
InChI Key: ZKUOXKFCBRIMIR-UHFFFAOYSA-N
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Description

The compound “2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It is also known as "2,4-Difluorophenyl- (4-piperidinyl)methanone oxime hydrochloride" . This compound is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a role in the regulation of cell motility and is overexpressed in many types of cancer .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystal . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Biological Activities and Potential Therapeutic Applications

Antibacterial Properties

Research has shown that compounds bearing the 1,3,4-oxadiazole moiety, including derivatives of the specified chemical structure, exhibit promising antibacterial potentials. For instance, studies have synthesized and evaluated derivatives for their antibacterial activities against various bacterial strains, revealing moderate to strong inhibitory effects. These compounds are particularly noted for their activity against Gram-negative and Gram-positive bacteria, offering potential as novel antibacterial agents (Khalid et al., 2016; Iqbal et al., 2017).

Enzyme Inhibition for Alzheimer's Disease Treatment

Compounds synthesized from the base structure have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment. These studies indicate the potential of these compounds as new drug candidates for treating Alzheimer's disease by showing significant enzyme inhibition activity (Rehman et al., 2018).

Anticancer Potential

Several derivatives of the specified chemical structure have been explored for their anticancer properties. Research has focused on synthesizing and evaluating these derivatives as potential anticancer agents, with some showing promising results in inhibiting cancer cell growth (Rehman et al., 2018).

Mechanism of Action

As mentioned earlier, this compound acts as an inhibitor of the enzyme histone deacetylase 6 (HDAC6) . HDAC6 is involved in the regulation of cell motility and is overexpressed in many types of cancer. By inhibiting HDAC6, this compound has the potential to slow or even halt the progression of several different types of cancer .

Future Directions

This compound shows promise in the field of cancer research due to its ability to inhibit HDAC6 . It has shown effectiveness against several different types of cancer, including breast, ovarian, and lung cancer . Furthermore, it has low toxicity and was well-tolerated in pre-clinical trials . These properties make it an attractive prospect for pharmaceutical companies looking to develop new cancer treatments.

properties

IUPAC Name

2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F5N3O3S/c15-9-1-2-11(10(16)7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUOXKFCBRIMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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